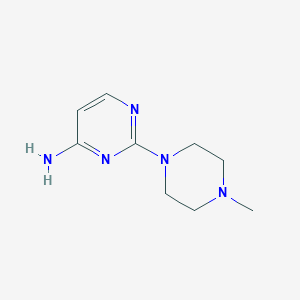

(1-methyl-1H-pyrazol-4-yl)thiourea

Descripción general

Descripción

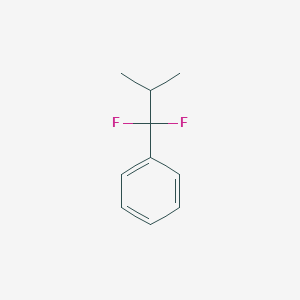

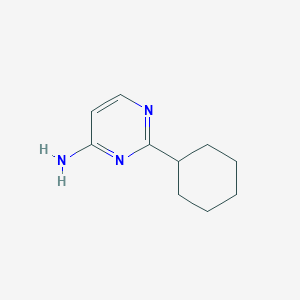

“(1-methyl-1H-pyrazol-4-yl)thiourea” is a chemical compound with the CAS Number: 1154267-67-0 . It has a molecular weight of 156.21 and is used in scientific research due to its unique structure. It exhibits high versatility, making it valuable for various applications such as catalysis and drug discovery.

Molecular Structure Analysis

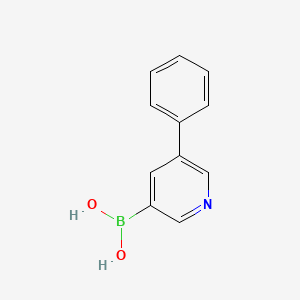

The molecular formula of “(1-methyl-1H-pyrazol-4-yl)thiourea” is C5H8N4S . The InChI code is 1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) .Physical And Chemical Properties Analysis

“(1-methyl-1H-pyrazol-4-yl)thiourea” is a powder at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activities

(1-methyl-1H-pyrazol-4-yl)thiourea is a derivative of pyrazole and thiourea, both of which are prominent in medicinal chemistry. Pyrazoles, especially methyl-substituted ones, are recognized for their broad spectrum of biological activities and are considered potent medicinal scaffolds (Sharma et al., 2021). Thiourea derivatives also play a significant role in medicinal chemistry, often forming coordination compounds with metals like Cu, Ag, Au for biological and medicinal applications. Their biologically active nature makes thiourea derivatives suitable for chemosensing, potentially for detecting anions and cations in environmental and biological samples (Khan et al., 2020).

Chemosensing

Thioureas and their derivatives, including (1-methyl-1H-pyrazol-4-yl)thiourea, are known for their excellent biological and non-biological applications. The nucleophilic nature of the S- and N- atoms in thioureas allows for the establishment of hydrogen bonding, making thiourea a significant chemosensor. It's used for the detection of various environmental pollutants, demonstrating its application in creating highly sensitive, selective, and simple chemosensors for detecting anions and neutral analytes in diverse samples (Al-Saidi & Khan, 2022).

Gold Leaching

Thiourea has been explored as an alternative to cyanide for gold extraction from various auriferous mineral resources. This research aims at utilizing thiourea for gold leaching due to its potential to overcome the limitations of cyanide. Though the instability of thiourea presents challenges, its potential in improving gold extraction processes makes it an area of significant interest (Li & Miller, 2006).

Radioprotection in Agriculture

Research on novel thiourea compounds, possibly including (1-methyl-1H-pyrazol-4-yl)thiourea, shows that they can influence the biological and genetic effects of gamma-rays. This is particularly noted in agricultural applications, where thioureas can stimulate organogenesis, increase bud formation, and influence the initial stem and root development of plants like pea, demonstrating their potential in radioprotection and mutation breeding (Mehandjiev et al., 2002).

Coordination Chemistry and Ligand Applications

1-(acyl/aroyl)-3-(substituted) thioureas, which (1-methyl-1H-pyrazol-4-yl)thiourea can be considered a part of, are used extensively as ligands in coordination chemistry. Their ability to exert influence on intra- and intermolecular hydrogen-bonding interactions and coordination properties makes them significant in the development of transition metal complexes with potential biological applications (Saeed et al., 2014).

Propiedades

IUPAC Name |

(1-methylpyrazol-4-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLOOOBSHMJEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-pyrazol-4-yl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)